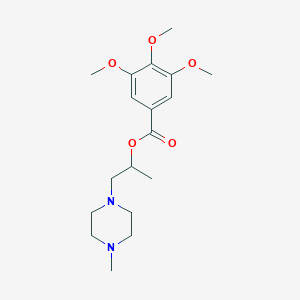
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate, commonly known as DMFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMFP is a derivative of benzoate and is synthesized by reacting 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol with 4-fluorobenzoic acid.
Mécanisme D'action
The mechanism of action of DMFP is not fully understood, but it is believed to interact with GPCRs and modulate their activity. GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
DMFP has been shown to have various biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of cell proliferation, and the induction of apoptosis. DMFP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMFP is its high yield and easy synthesis, making it a cost-effective reagent for scientific research. DMFP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, DMFP is highly toxic and should be handled with care. It is also important to note that DMFP is not suitable for use in drug development due to its potential toxicity.
Orientations Futures
There are several future directions for the use of DMFP in scientific research. One potential application is the development of DMFP-derived ligands for GPCRs, which could lead to the discovery of new drugs for the treatment of various diseases. Another direction is the use of DMFP-containing polymers for drug delivery, which could improve the efficacy and specificity of drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of DMFP and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, DMFP is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is synthesized by reacting 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol with 4-fluorobenzoic acid and has been shown to have various biochemical and physiological effects. While DMFP is highly toxic and not suitable for use in drug development, it has potential applications in the development of new ligands for GPCRs and drug delivery systems. Further studies are needed to fully understand the mechanism of action of DMFP and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of DMFP involves the reaction of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol with 4-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization or column chromatography. The yield of DMFP is typically high, ranging from 70-90%.
Applications De Recherche Scientifique
DMFP has been extensively studied for its potential applications in scientific research. It is primarily used as a reagent for the synthesis of other compounds, such as DMFP-derived ligands for G-protein coupled receptors (GPCRs) and DMFP-containing peptides for drug delivery. DMFP is also used as a precursor for the synthesis of other benzoate derivatives, such as DMFP-based fluorescent dyes and DMFP-containing polymers.
Propriétés
Formule moléculaire |
C17H24FNO2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate |
InChI |
InChI=1S/C17H24FNO2/c1-12-5-4-6-13(2)19(12)11-14(3)21-17(20)15-7-9-16(18)10-8-15/h7-10,12-14H,4-6,11H2,1-3H3 |
Clé InChI |
UWBNPVDYTHSVEP-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)F)C |
SMILES canonique |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)




